molecular formula C10H14Cl2N2 B6270552 2-chloro-6-(piperidin-3-yl)pyridine hydrochloride CAS No. 2490426-40-7

2-chloro-6-(piperidin-3-yl)pyridine hydrochloride

Cat. No.: B6270552
CAS No.: 2490426-40-7
M. Wt: 233.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-(piperidin-3-yl)pyridine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6-(piperidin-3-yl)pyridine hydrochloride typically involves the reaction of 2-chloropyridine with piperidine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where 2-chloropyridine is reacted with piperidine in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-(piperidin-3-yl)pyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-chloro-6-(piperidin-3-yl)pyridine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to and modulate the activity of various enzymes and receptors, affecting different signaling pathways. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to changes in cellular functions .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-6-(piperidin-3-yl)pyridine hydrochloride is unique due to its specific combination of a chloro-substituted pyridine ring and a piperidine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

2490426-40-7

Molecular Formula

C10H14Cl2N2

Molecular Weight

233.1

Purity

90

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.